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Compound of Interest

Compound Name: Ethyl 3-amino-5-chlorobenzoate

Cat. No.: B582318

Disclaimer: As of late 2025, comprehensive, peer-reviewed spectral data (NMR, IR, MS) and
detailed experimental protocols for Ethyl 3-amino-5-chlorobenzoate are not readily available
in the surveyed scientific literature. The information presented herein is based on data for a
closely related isomer, Ethyl 4-amino-3-chlorobenzoate, to provide a representative technical
guide for researchers and scientists in the field of drug development. All data and protocols
below pertain to Ethyl 4-amino-3-chlorobenzoate.

This technical guide provides an in-depth summary of the spectral data and experimental
methodologies for the characterization of substituted ethyl aminobenzoates, using Ethyl 4-
amino-3-chlorobenzoate as a case study. The document is intended for researchers, scientists,
and professionals in drug development who require a foundational understanding of the
analytical techniques used to elucidate and confirm the structure of such compounds.

Spectroscopic Data

The structural confirmation of Ethyl 4-amino-3-chlorobenzoate is achieved through a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and High-Resolution Mass Spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.
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Table 1: *H NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate[1]

] ] Integration
Chemical Shift () o .
Multiplicity (Number of Assignment
pPpm
Protons)

7.75 d 1H Aromatic H
7.63 dd 1H Aromatic H
6.83 S 1H Aromatic H
6.21 S 2H -NH:2

4.23 q 2H -OCH2CHs
1.27 t 3H -OCH2CHs

Table 2: 13C NMR Spectral Data of Ethyl 4-amino-3-chlorobenzoate[1]

Chemical Shift (8) ppm Assighment
164.85 C=0 (Ester)
149.08 C-NH:z
130.40 Aromatic C
129.29 Aromatic C
117.42 Aromatic C
116.00 Aromatic C
114.16 Aromatic C
60.10 -OCH2CHs
14.17 -OCH2CHs

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in the molecule.
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Table 3: Key IR Absorption Bands for Ethyl 4-amino-3-chlorobenzoate[1]

Wavenumber (cm~?) Functional Group Vibrational Mode

Asymmetric & Symmetric

3487, 3356 Primary Amine (-NH-2) Stretch
2985, 2900 C-H (Alkyl) Stretch
1689 C=0 (Ester) Stretch
1624, 1593, 1508 C=C (Aromatic) Stretch
1392 C-H (Alkyl) Bend

759 C-Cl Stretch

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the precise mass and elemental
composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data for Ethyl 4-amino-3-chlorobenzoate[1]

lon Calculated m/z Found m/z

[M+H]* 200.04 200.20

Experimental Protocols

The following section details the methodologies used for the synthesis and spectroscopic
analysis of Ethyl 4-amino-3-chlorobenzoate.

Synthesis of Ethyl 4-amino-3-chlorobenzoate

A suspension of 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute
ethanol was cooled to -15°C. Thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) was added dropwise
while maintaining the temperature below -10°C. The reaction mixture was stirred at 40°C for 30
minutes, followed by refluxing for 3 hours. The resulting precipitate was filtered and washed
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with distilled water, followed by a 10% Na=COs solution. The crude product was then
recrystallized from an ethanol/water mixture to yield the purified Ethyl 4-amino-3-
chlorobenzoate.[1]
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Caption: Synthesis workflow for Ethyl 4-amino-3-chlorobenzoate.
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Spectroscopic Characterization

The structural confirmation of the synthesized product was carried out using the following
instrumentation and parameters.

e Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectra were acquired on a Bruker
Ultrashield spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were
dissolved in DMSO-ds, with Tetramethylsilane (TMS) serving as the internal standard.[1]

e Infrared (IR) Spectroscopy: IR spectra were recorded on a Shimadzu spectrophotometer
using KBr disks.[1]

o High-Resolution Mass Spectrometry (HR-MS): HR-MS analysis was performed on an HR-
MS spectrometer to determine the accurate mass of the compound.[1]
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Caption: Workflow for the spectroscopic characterization of the product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectral Analysis of Ethyl 3-amino-5-chlorobenzoate: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582318#ethyl-3-amino-5-chlorobenzoate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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